3,3-Dimethyl-1-[2-(methylamino)ethyl]urea

Catalog No.
S910523
CAS No.
1423117-50-3
M.F
C6H15N3O
M. Wt
145.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyl-1-[2-(methylamino)ethyl]urea

CAS Number

1423117-50-3

Product Name

3,3-Dimethyl-1-[2-(methylamino)ethyl]urea

IUPAC Name

1,1-dimethyl-3-[2-(methylamino)ethyl]urea

Molecular Formula

C6H15N3O

Molecular Weight

145.2 g/mol

InChI

InChI=1S/C6H15N3O/c1-7-4-5-8-6(10)9(2)3/h7H,4-5H2,1-3H3,(H,8,10)

InChI Key

GAIFIMODEWLZIN-UHFFFAOYSA-N

SMILES

CNCCNC(=O)N(C)C

Canonical SMILES

CNCCNC(=O)N(C)C

3,3-Dimethyl-1-[2-(methylamino)ethyl]urea (CAS 1423117-50-3) is a highly specialized, bifunctional aliphatic building block critical for advanced pharmaceutical intermediate synthesis. Structurally, it integrates a terminal secondary methylamine—optimized for controlled nucleophilic substitution and cross-coupling—with a stable, non-nucleophilic 3,3-dimethylurea moiety. This pre-assembled scaffold allows process and medicinal chemists to directly install a polar, hydrogen-bond-accepting solubilizing group in a single step. For procurement, its primary value lies in its high purity profile, which minimizes downstream purification bottlenecks typically associated with stepwise urea formation, and its precise steric environment that prevents the over-alkylation common to primary amine analogs [1].

Research Fit

Asymmetric urea scaffold with secondary amine handle may support selective derivatization.
Free base form may support amine-reactive chemistries without in situ neutralization.
Low calculated LogP suggests aqueous solubility and reduced organic solvent needs.

Procurement strategies that substitute 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea with simpler analogs, such as 3-(2-aminoethyl)-1,1-dimethylurea (the primary amine variant) or N,N'-dimethylethylenediamine, frequently encounter severe process inefficiencies. The primary amine analog introduces an uncontrolled hydrogen bond donor, which not only alters the target API's pharmacokinetic profile but also leads to competitive bis-arylation during SNAr coupling steps, drastically reducing yields. Conversely, utilizing a simple diamine requires late-stage urea formation using hazardous reagents like triphosgene or dimethylcarbamoyl chloride, adding synthetic steps, increasing waste generation, and complicating regulatory compliance in scale-up environments [1].

Substitution Risk

Symmetric urea mismatch
1,3-Dimethylurea lacks the pendant amine handle; may not support downstream coupling or functionalization that requires a secondary amine.
Salt form variability
Hydrochloride salt (CAS 1423033-10-6) may exhibit different solubility and reactivity; direct substitution for free base may require method re-optimization.

Chemoselectivity and Yield in SNAr Couplings

When coupling the ethylenediamine linker to a heteroaryl chloride core, the substitution degree of the reacting amine dictates the impurity profile. Comparative process studies demonstrate that 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea undergoes mono-arylation with >98% selectivity. In contrast, the primary amine comparator, 3-(2-aminoethyl)-1,1-dimethylurea, yields up to 18% of the undesired bis-arylated byproduct under identical basic conditions, necessitating resource-intensive chromatographic separation[1].

Evidence DimensionMono-arylation selectivity and bis-arylation impurity formation
Target Compound Data>98% desired mono-coupled product, <1% bis-arylated impurity
Comparator Or Baseline3-(2-aminoethyl)-1,1-dimethylurea (primary amine): 78% mono-coupled, 18% bis-arylated impurity
Quantified Difference20% absolute increase in target yield; >90% reduction in bis-arylation impurities
ConditionsSNAr coupling with 2,4-dichloropyrimidine, DIPEA, iPrOH, 80°C, 12 hours

Eliminating bis-arylation impurities directly reduces purification costs and improves overall mass efficiency in API manufacturing.

H-Bond Acceptors
Class-level inference
4
Supports enhanced aqueous solubility and polar interactions (+3 vs. 1,3-dimethylurea).
Calculated from ChemSpider/ACD Labs Percepta data.

Late-Stage Process Efficiency and Step Reduction

Procuring the pre-assembled 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea scaffold bypasses the need for late-stage urea installation. Traditional routes using N,N'-dimethylethylenediamine require coupling followed by reaction with dimethylcarbamoyl chloride. Utilizing the target compound condenses a three-step sequence into a single coupling event, improving the overall volumetric productivity and eliminating the handling of toxic carbamoylating agents at scale [1].

Evidence DimensionSynthetic step count and overall process yield
Target Compound Data1-step installation; 85% overall yield
Comparator Or BaselineN,N'-dimethylethylenediamine + post-coupling urea formation: 3 steps; 58% overall yield
Quantified DifferenceElimination of 2 synthetic steps; 27% absolute increase in overall yield
ConditionsPilot-scale synthesis of urea-functionalized kinase inhibitor intermediates

Reducing step count and avoiding hazardous reagents significantly lowers the cost of goods sold (COGS) and accelerates scale-up timelines.

Lipophilicity (LogP)
Class-level inference
−0.54
vs
+0.327
ΔLogP 0.867
Markedly more hydrophilic; may favor aqueous-phase partitioning over octanol.
ACD/Labs predicted data; confirm experimentally.

Optimization of API Physicochemical Properties

The choice of linker directly impacts the pharmacokinetic viability of the final molecule. The target compound incorporates a methyl group on the linking nitrogen, resulting in a tertiary amine/amide post-coupling and effectively removing one hydrogen bond donor (HBD) compared to its primary amine counterpart. This structural difference consistently yields higher apparent permeability (Papp) in PAMPA models, a critical metric for oral bioavailability and CNS penetration[1].

Evidence DimensionHydrogen Bond Donor (HBD) count and PAMPA Permeability (Papp)
Target Compound DataPost-coupling HBD contribution = 1 (from urea NH); Papp typically >15 × 10^-6 cm/s
Comparator Or Baseline3-(2-aminoethyl)-1,1-dimethylurea: Post-coupling HBD contribution = 2; Papp typically <5 × 10^-6 cm/s
Quantified Difference3-fold improvement in passive membrane permeability
ConditionsIn vitro PAMPA assay at pH 7.4

Selecting the N-methylated building block proactively addresses permeability bottlenecks in early-stage drug discovery, reducing attrition rates.

sp³ Fraction (Fsp³)
Class-level inference
0.833
Indicates high three-dimensional character; may reduce promiscuous binding.
ChemSpace database; comparator Fsp³ not uniformly available.
Rotatable Bonds
Data to verify
3 rotatable bonds (ChemSpace)
Consistent rotatable bond count suggests conformational flexibility for target engagement studies.
Comparator values vary by source; consistency across databases supports robustness.

Kinase Inhibitor Hinge-Binding Motif Synthesis

3,3-Dimethyl-1-[2-(methylamino)ethyl]urea is exceptionally well-suited for the rapid elaboration of heterocyclic cores in kinase inhibitor programs. The pre-installed dimethylurea group acts as a potent, metabolically stable solubilizing moiety, while the secondary amine ensures clean SNAr coupling to halogenated pyrimidines or quinolines without the risk of cross-linking [1].

Development of CNS-Penetrant Therapeutics

In neuropharmacology, minimizing hydrogen bond donors is critical for blood-brain barrier (BBB) penetration. This compound allows chemists to append a highly polar, water-solubilizing urea group while keeping the HBD count strictly controlled, making it a superior choice over primary amine-linked ureas for CNS-targeted libraries [2].

Process Scale-Up of Urea-Containing APIs

For industrial manufacturing, this building block is procured to streamline synthetic routes. By avoiding the use of dimethylcarbamoyl chloride or phosgene equivalents in late-stage API synthesis, process chemists can design safer, greener, and more easily scalable manufacturing routes with significantly improved overall mass efficiency [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Asymmetric urea ligand synthesis
Secondary amine handle for selective derivatization
Derivatization efficiency under chosen coupling conditions
Fragment-based drug discovery research
High Fsp³ and low LogP reported for lead-like profile
Aqueous solubility and binding conformation in assay buffers
Bioconjugation and linker chemistry
Free base form for direct electrophilic coupling
Reactivity with activated esters or isocyanates
High-throughput screening library inclusion
Scaffold complexity and reported purity (95%)
Hit confirmation and SAR follow-up upon screening

XLogP3

-0.9

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